molecular formula C22H28N4O3S B11042489 N-(2,4-dimethylphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide

N-(2,4-dimethylphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide

Cat. No.: B11042489
M. Wt: 428.5 g/mol
InChI Key: WSAZLZNULAGZQE-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the 2,4-dimethylphenyl and 3-methylbutylsulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a kilogram scale.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Properties

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-(3-methylbutylsulfanyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C22H28N4O3S/c1-12(2)7-8-30-22-25-19-16(21(29)26-22)10-15(20(28)24-19)11-18(27)23-17-6-5-13(3)9-14(17)4/h5-6,9,12,15H,7-8,10-11H2,1-4H3,(H,23,27)(H2,24,25,26,28,29)

InChI Key

WSAZLZNULAGZQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2CC3=C(NC2=O)N=C(NC3=O)SCCC(C)C)C

Origin of Product

United States

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